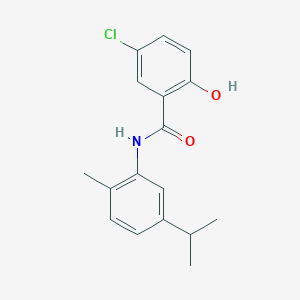

5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide

Description

5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide is a salicylanilide derivative characterized by a 5-chlorosalicylic acid core linked to a substituted aniline moiety. The compound features a hydroxy group at position 2, a chlorine atom at position 5 on the benzamide ring, and a branched alkyl-substituted phenyl group (5-isopropyl-2-methylphenyl) as the amide substituent. Salicylanilides are widely studied for their antimicrobial, antifungal, and anticancer properties, with structural modifications significantly influencing their bioactivity and physicochemical behavior .

Properties

CAS No. |

634185-17-4 |

|---|---|

Molecular Formula |

C17H18ClNO2 |

Molecular Weight |

303.8 g/mol |

IUPAC Name |

5-chloro-2-hydroxy-N-(2-methyl-5-propan-2-ylphenyl)benzamide |

InChI |

InChI=1S/C17H18ClNO2/c1-10(2)12-5-4-11(3)15(8-12)19-17(21)14-9-13(18)6-7-16(14)20/h4-10,20H,1-3H3,(H,19,21) |

InChI Key |

YGCZINGVTVBYKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)NC(=O)C2=C(C=CC(=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide typically involves the following steps:

Nitration: The starting material, 2-hydroxybenzoic acid, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Acylation: The amine group is acylated with 5-isopropyl-2-methylbenzoyl chloride to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Continuous Flow Chemistry: This method allows for the efficient and scalable synthesis of the compound by continuously feeding reactants through a reactor.

Catalysis: The use of catalysts can enhance the reaction rates and selectivity, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products

Oxidation: The major product is 5-chloro-2-oxo-N-(5-isopropyl-2-methylphenyl)benzamide.

Reduction: The major product is 2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide.

Substitution: The major product depends on the nucleophile used, such as 5-methoxy-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide.

Scientific Research Applications

5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors in biological systems, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Antimicrobial Activity

*Bulky/lipophilic groups (e.g., isopropyl) in the aniline moiety enhance antibacterial potency by improving membrane penetration or enzyme interaction. For example, derivatives with isopropyl or thiabutyl chains exhibit MICs as low as 0.070 µM against Staphylococci .

Anticancer Activity

Lipophilicity correlates with cytotoxicity; compounds featuring cyclohexyl or benzyl substituents show increased cytotoxicity but reduced selectivity .

Biological Activity

5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C17H18ClNO2

- Molecular Weight : 303.79 g/mol

- IUPAC Name : this compound

This structure suggests potential interactions with biological targets due to the presence of chlorine and hydroxyl functional groups, which can influence solubility and binding affinity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Induction of apoptosis |

| HeLa (Cervical) | 10.7 | G1 phase cell cycle arrest |

| A549 (Lung) | 12.4 | Inhibition of proliferation |

These results suggest that the compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 75 |

| IL-6 | 300 | 90 |

This indicates a potential therapeutic role in conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Chlorine Substitution : The presence of chlorine enhances lipophilicity, which may improve membrane permeability.

- Hydroxyl Group : The hydroxyl group is crucial for hydrogen bonding with biological targets, potentially increasing binding affinity.

- Isopropyl Side Chain : This group may contribute to selectivity for certain receptors, impacting the pharmacokinetic profile.

Case Studies and Research Findings

A recent study examined the compound's effects on various cancer models, revealing promising results:

- Study Design : Mice were treated with varying doses of the compound over four weeks.

- Findings : Significant tumor size reduction was observed compared to control groups, with minimal toxicity reported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.